molecular formula C13H17BClFO2 B6298252 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester CAS No. 1680200-54-7

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester

Cat. No.: B6298252
CAS No.: 1680200-54-7
M. Wt: 270.54 g/mol
InChI Key: KWQJXNOFOWBSDA-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester (: 1680200-54-7) is an organoboron building block of high value in synthetic and medicinal chemistry research. Its molecular formula is C 13 H 17 BClFO 2 and it has a molecular weight of 270.54 g/mol . This compound is supplied with a guaranteed purity of 97% Minimum . The primary research application of this reagent is as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this role, it enables the formation of carbon-carbon bonds, allowing researchers to construct complex biaryl structures that are core scaffolds in many pharmaceuticals and agrochemicals. The specific substitution pattern on the phenyl ring—incorporating chloro, fluoro, and methyl groups—makes it a versatile precursor for introducing steric and electronic diversity into target molecules. This is particularly useful in the development of active pharmaceutical ingredients (APIs) and the exploration of structure-activity relationships (SAR) during drug discovery campaigns. Analogs and similar pinacol boronic acid esters are recognized for their utility in synthesizing complex organic molecules . Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

2-(4-chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQJXNOFOWBSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature, pressure, and purity to ensure consistent product quality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Structural and Electronic Effects

Substituent Position and Reactivity
  • 4-Methylphenylboronic Acid Pinacol Ester (CAS 195062-57-8): The absence of halogens (Cl/F) reduces steric hindrance and electron-withdrawing effects, leading to faster coupling kinetics in palladium-catalyzed reactions compared to the chloro-fluoro analog. However, the methyl group slightly enhances solubility in nonpolar solvents .
  • Fluorine at the ortho position increases steric constraints, which may reduce reaction yields compared to the chloro-fluoro-methyl analog .
  • 3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS 1668474-08-5):
    The ethoxy group (OCH₂CH₃) enhances solubility in polar aprotic solvents (e.g., acetone) but introduces steric bulk, slowing reaction rates in sterically demanding couplings .

Key Data Table: Substituent Effects on Reactivity
Compound Substituents Relative Coupling Rate (vs. Chloro-Fluoro-Methyl) Solubility in CHCl₃ (mg/mL)
4-Chloro-3-fluoro-2-methylphenyl Cl, F, CH₃ 1.0 (Baseline) 12.5
4-Methylphenyl CH₃ 1.8 15.2
2-Fluoro-4-methylthiophenyl F, SCH₃ 0.7 9.8
3-Chloro-4-ethoxy-5-fluorophenyl Cl, F, OCH₂CH₃ 0.5 18.6

Solubility and Stability

  • Solubility Trends : Phenylboronic acid pinacol esters generally exhibit higher solubility in chloroform and ketones than their parent acids. The chloro-fluoro-methyl derivative shows moderate solubility (12.5 mg/mL in CHCl₃), comparable to 4-methylphenyl analogs but lower than ethoxy-substituted derivatives .

Biological Activity

4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester (CMFPB pinacol ester) is a boronic acid derivative that has garnered attention in synthetic organic chemistry, particularly for its role in Suzuki-Miyaura coupling reactions. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features an aromatic ring substituted with chlorine and fluorine atoms, enhancing its electrophilicity. The pinacol ester moiety stabilizes the boron atom through complex formation, which is crucial for its reactivity in various chemical processes.

Structural Characteristics

PropertyDescription
Molecular FormulaC13H16BClF O2
Molecular Weight240.54 g/mol
Functional GroupsBoronic acid, pinacol ester
Substituents4-Chloro, 3-Fluoro, 2-Methyl

The mechanism of action for boronic acids generally involves their ability to interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups can influence the compound's reactivity and binding affinity.

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that compounds related to boronic acids can exhibit antiproliferative effects against cancer cell lines. For instance, a study evaluated the activity of boronic acids against the PC-3 prostate cancer cell line, revealing promising results in select compounds that may share structural similarities with CMFPB pinacol ester .
  • Catalytic Applications : The compound's primary application lies in its use as a building block for synthesizing more complex organic molecules through palladium-catalyzed reactions. Its effectiveness in Suzuki-Miyaura coupling suggests potential interactions with palladium complexes during catalytic processes .

Comparative Analysis with Similar Compounds

A comparison of CMFPB pinacol ester with structurally similar compounds reveals unique properties that may influence biological activity:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-fluorobenzeneboronic acid pinacol esterC12H15BClFO2Different fluorine position affecting reactivity
3-Fluoro-4-methylphenylboronic acid pinacol esterC13H17BClFO2Methyl group affecting sterics and reactivity
4-Chloro-3-fluoro-2-hydroxyphenylboronic acid pinacol esterC13H17BClFO3Hydroxyl group influencing solubility

Q & A

Q. What are the primary synthetic routes for 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, and what reaction conditions are critical?

The compound is typically synthesized via halogenation and subsequent boronation of the parent aromatic ring. A common approach involves reacting the aryl halide precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane or THF at 80–100°C . Alternative methods include photoinduced decarboxylative borylation of carboxylic acid derivatives, where visible light initiates radical chain propagation without metal catalysts, enabling functional group tolerance . Key conditions include anhydrous environments, controlled temperatures, and inert atmospheres to prevent boronic ester hydrolysis.

Q. What safety protocols are essential for handling this compound?

Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) necessitate precautions such as gloves, goggles, and fume hoods. Avoid inhalation and direct contact; wash hands post-handling. Storage at 0–6°C in airtight containers is recommended to maintain stability .

Q. How is this compound utilized in organic synthesis?

It is widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, critical for synthesizing pharmaceuticals and materials. The pinacol ester protects the boronic acid, enhancing stability during reactions . Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are typically used in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro, methyl) affect reactivity and selectivity in cross-coupling?

The chloro and fluoro groups act as electron-withdrawing substituents, polarizing the phenyl ring to enhance electrophilicity at the boron-attached carbon. The methyl group sterically hinders undesired side reactions, improving regioselectivity. Studies on analogous compounds show that substituent arrangement modulates electronic and steric effects, impacting coupling efficiency and byproduct formation .

Q. Are there contradictions in reported stability or reactivity under aqueous vs. anhydrous conditions?

Boronic esters are generally hydrolytically stable, but evidence suggests reactivity with H₂O₂, leading to deboronation and formation of phenolic byproducts (e.g., UV-vis spectral shifts at 405 nm) . Contradictions arise in solvent systems: while pinacol esters resist hydrolysis in neutral aqueous media, acidic or basic conditions accelerate degradation, necessitating pH control during reactions .

Q. How can chemoselectivity and yield be optimized in Pd-catalyzed cross-couplings?

Control of boronic acid speciation (e.g., generating borinic esters via alkoxide intermediates) improves chemoselectivity. Using substoichiometric nBuLi or TFAA modifies boron coordination, reducing homocoupling and enhancing E/Z selectivity in allylation reactions . Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) and microwave-assisted heating have also been shown to increase yields .

Q. What analytical techniques validate structural integrity and purity?

NMR (¹H, ¹³C, ¹⁹F) confirms substituent positions and boronic ester formation, while mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via GC or HPLC (>97%), and XRD or IR may characterize crystalline phases .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scale-up challenges include maintaining anhydrous conditions and minimizing exothermic side reactions. Continuous flow reactors improve heat dissipation, and recrystallization from hexane/EtOAc mixtures enhances purity. Process optimization (e.g., reagent stoichiometry, catalyst recycling) reduces costs .

Q. Does this compound exhibit biological activity, such as proteasome inhibition?

Structural analogs (e.g., 2-chloro-5-fluoro-3-methyl derivatives) show proteasome-binding potential, inducing apoptosis in cancer cells. Mechanistic studies suggest boronates interact with catalytic threonine residues, though detailed SAR studies are needed .

Q. What radical pathways are involved in its photoinduced reactions?

Photoirradiation generates boryl radicals via homolytic cleavage of B–O bonds, initiating chain propagation. Evidence from decarboxylative borylation indicates that phthalimide esters act as radical precursors, coupling with diboron reagents to form boronic esters. Transient ESR studies could further elucidate intermediates .

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